molecular formula C30H31F3N8O B1684640 巴夫替尼 CAS No. 859212-16-1

巴夫替尼

货号 B1684640
CAS 编号: 859212-16-1
分子量: 576.6 g/mol
InChI 键: ZGBAJMQHJDFTQJ-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bafetinib, also known as NS-187 or INNO-406, is an experimental cancer drug developed by Nippon Shinyaku and licensed to CytRx . It is an inhibitor of Lyn and Bcr-Abl . It reached phase II clinical trials in 2010 .


Synthesis Analysis

Bafetinib was created as an attempt for a more potent drug than imatinib, with efficacy against various point mutations in the Bcr-Abl kinase, with fewer adverse effects and with narrower kinase spectra, namely just Lyn and Bcr-Abl . The crystal structure of imatinib bound to Abl was examined, which led to the development of Bafetinib .


Molecular Structure Analysis

The molecular formula of Bafetinib is C30H31F3N8O . It has a molar mass of 576.628 g·mol−1 . The structure of Bafetinib was rationally developed based on the chemical structure of imatinib, with modifications added to improve binding and potency against Bcr-Abl kinase .


Chemical Reactions Analysis

Bafetinib is a potent and selective dual Bcr-Abl/Lyn inhibitor with IC50 of 5.8 nM/19 nM in cell-free assays . It does not inhibit the phosphorylation of the T315I mutant and is less potent to PDGFR and c-Kit .


Physical And Chemical Properties Analysis

Bafetinib has a molecular weight of 576.62 . It is a small molecule tyrosine kinase inhibitor .

科学研究应用

Kinase Inhibition

Bafetinib is a kinase inhibitor . It has been used in computational biology to analyze the mechanism of action of kinase inhibitors . This research can help predict the mechanisms, risks, and potential new domains of drug treatment .

Treatment of Chronic Myeloid Leukemia

Bafetinib is in development for the treatment of imatinib-resistant chronic myeloid leukemia . The drug’s ability to inhibit kinases makes it a promising candidate for treating this type of leukemia .

Potential Treatment of Other Cancers

Research suggests that Bafetinib could have potential applications in treating other cancers or resistant cases . This is due to its ability to disrupt the function of protein-protein interaction networks that share one biological function .

Suppression of PD-L1 Transcription

Bafetinib has been found to dramatically suppress PD-L1 protein expression in a dose-dependent manner . This suggests that Bafetinib might be a small molecule drug targeting PD-L1 .

Potential Application in Lung Cancer Treatment

Research has shown that Bafetinib can reduce cell membrane PD-L1, which is also reduced by Bafetinib . This suggests that Bafetinib could potentially be used in the treatment of lung cancer .

Reduction of Clinical Adverse Reactions

The development of Bafetinib aimed at extending the susceptibility spectrum of mutations to TKIs and increasing selectivity towards Bcr-Abl to reduce clinical adverse reactions during treatment . This makes Bafetinib a promising candidate for treatments with fewer side effects .

作用机制

Target of Action

Bafetinib, also known as NS-187 or INNO-406, is a potent inhibitor of the Lyn and Bcr-Abl kinases . These kinases play a crucial role in the proliferation and survival of certain cancer cells, particularly in chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .

Mode of Action

Bafetinib interacts with its targets, the Lyn and Bcr-Abl kinases, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

Bafetinib primarily affects the BCR-ABL signaling pathway, which is crucial for the survival and proliferation of leukemia cells . By inhibiting the Bcr-Abl kinase, Bafetinib disrupts this pathway, leading to apoptosis, or programmed cell death . Additionally, Bafetinib has been found to suppress the transcription of PD-L1 through the transcription factor c-Myc, suggesting potential applications in immunotherapy .

Pharmacokinetics

It’s known that the efficacy of bafetinib can be influenced by various factors, including the presence of certain mutations in the bcr-abl kinase .

Result of Action

The primary molecular effect of Bafetinib is the inhibition of the Lyn and Bcr-Abl kinases, leading to disruption of the signaling pathways they are involved in . On a cellular level, this results in decreased proliferation of cancer cells and increased apoptosis . Additionally, Bafetinib has been found to suppress the transcription of PD-L1, a protein that plays a key role in immune evasion by cancer cells .

Action Environment

The action, efficacy, and stability of Bafetinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the Bcr-Abl kinase can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the specific cellular environment, including the expression levels of its target kinases and other proteins involved in the same signaling pathways .

安全和危害

Bafetinib should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Bafetinib has shown promise in the treatment of imatinib-resistant chronic myeloid leukemia . Recent data suggest that bafetinib achieves CNS concentrations almost thousands-fold higher than nilotinib and can reach CSF concentrations 10% higher than plasma concentrations . This suggests potential for future development and use in treating other conditions.

属性

IUPAC Name

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006512
Record name Bafetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bafetinib

CAS RN

859212-16-1
Record name Bafetinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859212-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bafetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859212161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bafetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bafetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001006512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW4Z03I9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bafetinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bafetinib
Reactant of Route 2
Reactant of Route 2
Bafetinib
Reactant of Route 3
Reactant of Route 3
Bafetinib
Reactant of Route 4
Reactant of Route 4
Bafetinib
Reactant of Route 5
Reactant of Route 5
Bafetinib
Reactant of Route 6
Reactant of Route 6
Bafetinib

Q & A

Q1: What is the primary mechanism of action of Bafetinib?

A: Bafetinib is a tyrosine kinase inhibitor that primarily targets Bcr-Abl, Lyn, and Fyn kinases [, , , ]. It binds to these kinases and inhibits their activity, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and other cellular processes.

Q2: How does Bafetinib's inhibition of Lyn kinase affect cancer cells?

A2: Bafetinib's inhibition of Lyn kinase has been shown to have various effects on cancer cells, including:

  • Reduced proliferation and survival: Studies in melanoma cells have shown that inhibiting Lyn with Bafetinib reduces cell proliferation, migration, and invasiveness []. This is partially attributed to the inhibition of apoptosis and autophagy via the PI3K/Akt pathway.
  • Suppressed metastasis: In breast cancer models, Bafetinib was found to reduce Claudin-2 expression, a protein associated with enhanced liver metastasis []. This suggests a potential role for Bafetinib in suppressing breast cancer metastasis to the liver.

Q3: Does Bafetinib affect the immune system?

A: Research suggests that Bafetinib can impact the immune system, specifically by modulating the activity of plasmacytoid dendritic cells (pDCs) []. Inhibiting Fyn and Lyn kinases with Bafetinib significantly reduced IFN-I and pro-inflammatory cytokine production in pDCs following TLR stimulation. This suggests a potential application for Bafetinib in modulating pDC responses in autoimmune diseases.

Q4: What is the molecular formula and weight of Bafetinib?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Bafetinib, this information can be readily found in chemical databases and resources.

Q5: Is there any spectroscopic data available for Bafetinib?

A5: The provided abstracts do not contain details on the spectroscopic characterization of Bafetinib.

A5: The provided research abstracts primarily focus on Bafetinib's biological activity and clinical applications, with limited information on its material properties, catalytic activity, or computational modeling.

Q6: How do structural modifications of Bafetinib impact its activity against Bcr-Abl?

A: Bafetinib was rationally designed based on the structure of Imatinib, with modifications to enhance binding and potency against Bcr-Abl kinase []. While specific details on the SAR of Bafetinib are not provided in the abstracts, it is known to be more potent than Imatinib against a range of Bcr-Abl mutants, except for the T315I mutation [, , ].

A6: The provided research abstracts focus on the preclinical and clinical aspects of Bafetinib, with limited information on its formulation, stability, regulatory aspects, environmental impact, or related topics.

Q7: What is the bioavailability of Bafetinib?

A: While specific bioavailability data is not provided, the research indicates that Bafetinib is orally active [, , ]. Peak concentrations achieved with a 240mg twice-daily dose were found to be lower than those needed for optimal in vitro activity, prompting investigation of higher doses [].

Q8: Does Bafetinib cross the blood-brain barrier?

A: Yes, Bafetinib has been shown to cross the blood-brain barrier, reaching concentrations sufficient to suppress Bcr-Abl-positive cells []. This characteristic makes it a potential therapeutic candidate for treating brain tumors.

Q9: What is the in vitro activity of Bafetinib against Bcr-Abl positive leukemia cells?

A: Bafetinib demonstrates potent in vitro activity against Bcr-Abl positive leukemia cells, being 25- to 55-fold more potent than Imatinib []. It effectively inhibits the growth of most Bcr-Abl mutants, with the notable exception of the T315I mutation.

Q10: What is the in vivo efficacy of Bafetinib in preclinical models of glioblastoma multiforme?

A: Preclinical studies using mouse models have demonstrated that Bafetinib inhibits the growth of glioblastoma multiforme [, ]. The research suggests that targeting Lyn and Fyn kinase pathways with Bafetinib holds therapeutic potential for this aggressive brain tumor.

Q11: Has Bafetinib been tested in clinical trials for chronic lymphocytic leukemia (CLL)?

A: Yes, a pilot phase II clinical trial investigated Bafetinib in patients with relapsed or refractory CLL []. While no objective responses were observed based on IWCLL 2008 criteria, partial nodal responses were seen in a subset of patients. The study also highlighted the need for higher doses to achieve therapeutic concentrations.

Q12: Is resistance to Bafetinib a concern?

A: Similar to other tyrosine kinase inhibitors, resistance to Bafetinib is a potential concern. While it is effective against many Bcr-Abl mutations that confer resistance to Imatinib, it is ineffective against the T315I mutation [, , ]. This highlights the need for continuous monitoring and alternative therapeutic strategies for patients who develop resistance.

Q13: What are the common adverse events associated with Bafetinib?

A: Clinical trials investigating Bafetinib have reported generally mild to moderate adverse events [, ]. The most common side effects include fatigue, nausea, and elevated liver enzymes. Notably, one patient with Parkinson's disease experienced symptom worsening, warranting further investigation.

A13: The provided research abstracts primarily focus on Bafetinib's mechanism of action, preclinical efficacy, and clinical trial results. They do not provide detailed information on drug delivery, biomarkers, or analytical techniques specific to Bafetinib.

A13: The provided research abstracts do not cover these specific aspects of Bafetinib in detail.

Q14: Are there alternative treatments for Bcr-Abl positive leukemia?

A14: Yes, several other tyrosine kinase inhibitors have been developed and approved for treating Bcr-Abl positive leukemia. These include:

  • Second-generation TKIs: Dasatinib, Nilotinib, and Bosutinib are second-generation TKIs that are more potent than Imatinib and effective against some Imatinib-resistant mutations [, , , ].
  • Third-generation TKIs: Ponatinib is a third-generation TKI specifically designed to overcome the T315I mutation, which confers resistance to most other TKIs [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。